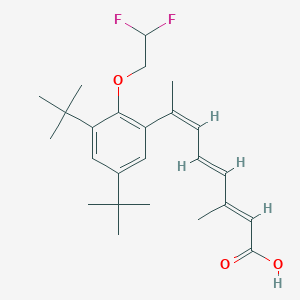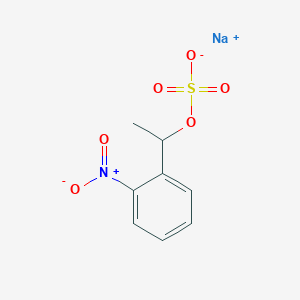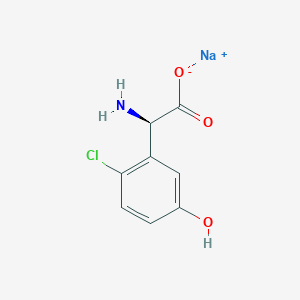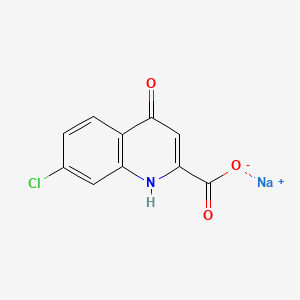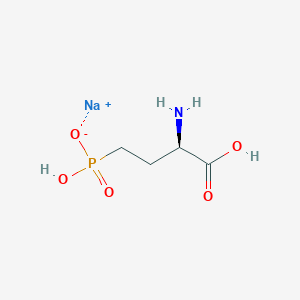
TCS 2210
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
TCS 2210 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical biology studies.
Biology: Induces neuronal differentiation in mesenchymal stem cells, making it valuable for neurobiology research.
Medicine: Potential therapeutic applications in neurodegenerative diseases due to its ability to promote neuronal differentiation.
Industry: Utilized in the development of new drugs and therapeutic agents
Wirkmechanismus
Target of Action
TCS 2210 is a small molecule inducer of neuronal differentiation . The primary targets of this compound are the neuronal markers β-III tubulin and neuron-specific enolase (NSE) . These markers are proteins that are expressed in neurons and are essential for their function and structure .
Mode of Action
This compound interacts with its targets by increasing their expression . This interaction results in the induction of neurite outgrowth in a population of PC12 neuronal precursor-like cells . This suggests that this compound may play a role in promoting the differentiation of these cells into neurons .
Biochemical Pathways
The increased expression of β-iii tubulin and nse suggests that this compound may influence the pathways related to neuronal differentiation and neurite outgrowth .
Pharmacokinetics
It is known that this compound is supplied as a powder and has a solubility of 5 mg/ml in dmso , which may have implications for its bioavailability.
Result of Action
The action of this compound results in a significant increase in the expression of the neuronal markers β-III tubulin and NSE . It also induces neurite outgrowth in a population of PC12 neuronal precursor-like cells . This suggests that this compound can effectively induce neuronal differentiation .
Action Environment
It is known that this compound is stable for 3 years at -20°c and for 2 years at 4°c in powder form . In solvent, it is stable for 3 months at -80°C and for 2 weeks at -20°C . These storage conditions suggest that temperature is an important environmental factor that can influence the stability of this compound .
Biochemische Analyse
Biochemical Properties
TCS 2210 plays a significant role in biochemical reactions, particularly in the process of neuronal differentiation It interacts with various enzymes, proteins, and other biomolecules to induce changes in the cellular environment
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by increasing the expression of neuronal markers and inducing neurite outgrowth
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules within the cell . It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of TCS 2210 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
TCS 2210 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve organic solvents and mild temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinoxaline derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TCS 2131: Another inducer of neuronal differentiation with a different chemical structure.
TCS 2132: Similar in function but varies in its molecular targets and pathways.
TCS 2133: Induces differentiation in a different set of stem cells
Uniqueness
TCS 2210 is unique due to its high specificity for mesenchymal stem cells and its ability to induce neuronal differentiation without cytotoxicity. This makes it a valuable tool in neurobiology research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
1201916-31-5 |
|---|---|
Molekularformel |
C18H17N3O3 |
Molekulargewicht |
323.35 |
Synonyme |
1,2-Dihydro-N-hydroxy-2-oxo-3-(3-phenylpropyl)-6-quinoxalinecarboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


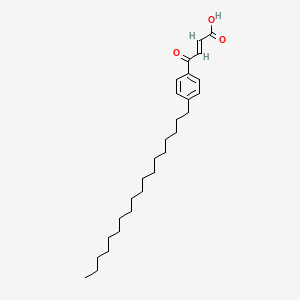
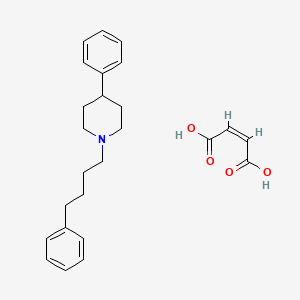
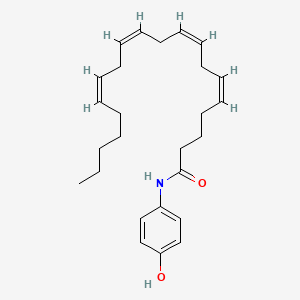
![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)
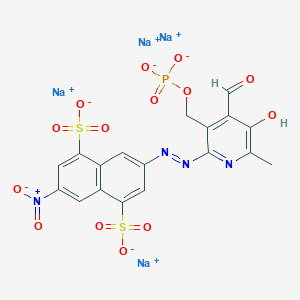
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)
